![molecular formula C8H5NO3S B2720412 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 1360929-98-1](/img/structure/B2720412.png)
7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid
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Description
7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications. This compound is also known as 7-oxo-etodolac and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Properties
The chemistry of thienopyridines, including the synthesis of various derivatives through different synthetic routes, is a significant area of research. For example, the study by Klemm et al. (1985) explored synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines, demonstrating the versatility of these compounds in forming a wide range of derivatives through reactions with different chemical agents, such as nitric and sulfuric acids, to produce nitro derivatives, or phosphorus oxychloride for chloro derivatives (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Antibacterial Activity
The antibacterial activity of thienopyridine derivatives has been investigated, with some compounds exhibiting weak antibacterial activity against a variety of pathogens, including S. Aureus, E. Coli, and P. Aeruginosa. For instance, Bacon and Daum (1991) synthesized an analog of nalidixic acid, which demonstrated only weak antibacterial activity, highlighting the potential for designing new antibacterial agents based on thienopyridine scaffolds (Bacon & Daum, 1991).
Coordination Polymers and Metal-Organic Frameworks
Research into the reactivity of thienopyridines towards metal salts under different conditions has led to the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties and potential applications in catalysis, gas storage, and separation. Ghosh, Savitha, and Bharadwaj (2004) described the formation of different products depending on the reaction conditions, which can lead to the creation of intricate structures with potential applications in materials science (Ghosh, Savitha, & Bharadwaj, 2004).
Fluorescent Materials
The study of carbon dots (CDs) and their fluorescence properties has also been a focus, with research indicating that certain thienopyridine derivatives can act as the main ingredients and fluorescence origins for CDs with high fluorescence quantum yields. This opens up applications in bioimaging, sensing, and optoelectronics. Shi et al. (2016) demonstrated that organic fluorophores derived from thienopyridine compounds are crucial for the high fluorescence efficiency of CDs (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Osada, & Zhang, 2016).
properties
IUPAC Name |
7-oxo-6H-thieno[2,3-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-6-4(1-2-9-7)3-5(13-6)8(11)12/h1-3H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKKJRSZEGHNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1360929-98-1 |
Source
|
Record name | 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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